

Spectroscopic Data of 3-Amino-2-pyridinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-pyridinecarbonitrile

Cat. No.: B112612

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-2-pyridinecarbonitrile** (CAS No: 42242-11-5). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. This document presents available spectroscopic data, outlines general experimental protocols for obtaining such data, and includes visualizations to illustrate the analytical workflow and molecular structure.

Introduction

3-Amino-2-pyridinecarbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its structure. This guide summarizes the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While extensive experimental data for this specific isomer is not readily available in public databases, this guide provides expected spectral characteristics based on its chemical structure and data from related compounds.

Molecular Structure and Properties

- IUPAC Name: 3-Aminopyridine-2-carbonitrile[1]
- CAS Number: 42242-11-5[1][2][3][4]

- Molecular Formula: $C_6H_5N_3$ ^[1]
- Molecular Weight: 119.12 g/mol ^[1]
- Appearance: Off-white to light yellow solid^[2]
- Melting Point: 151°C^[2]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data for **3-Amino-2-pyridinecarbonitrile**

Parameter	Value
Ionization Mode	Electrospray (ESI) or Electron Impact (EI)
Molecular Ion $[M]^+$	m/z 119
$[M+H]^+$	m/z 120

Data is based on the calculated molecular weight. A high-resolution mass spectrum would provide the exact mass, confirming the elemental formula.^[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected vibrational frequencies for **3-Amino-2-pyridinecarbonitrile** are based on the characteristic absorptions of its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for **3-Amino-2-pyridinecarbonitrile**

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch (Amino group)	3400 - 3200	Two bands, symmetric and asymmetric stretching
C≡N Stretch (Nitrile group)	2260 - 2200	Strong, sharp absorption
C=C and C=N Stretch (Pyridine ring)	1600 - 1450	Multiple bands
N-H Bend (Amino group)	1650 - 1580	Bending vibration
C-H Aromatic Stretch	3100 - 3000	Stretching vibrations of ring protons
C-H Aromatic Bend	900 - 675	Out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the amino and cyano substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for **3-Amino-2-pyridinecarbonitrile**

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.2 - 7.5	dd	~7-8, ~1-2
H-5	6.7 - 7.0	dd	~7-8, ~4-5
H-6	8.0 - 8.3	dd	~4-5, ~1-2
-NH ₂	5.0 - 6.0 (broad)	s (broad)	-

Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 4: Predicted ^{13}C NMR Chemical Shifts for **3-Amino-2-pyridinecarbonitrile**

Carbon Position	Predicted Chemical Shift (δ , ppm)
C-2	110 - 120
C-3	145 - 155
C-4	120 - 130
C-5	115 - 125
C-6	140 - 150
-C≡N	115 - 125

Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for organic compounds like **3-Amino-2-pyridinecarbonitrile**.

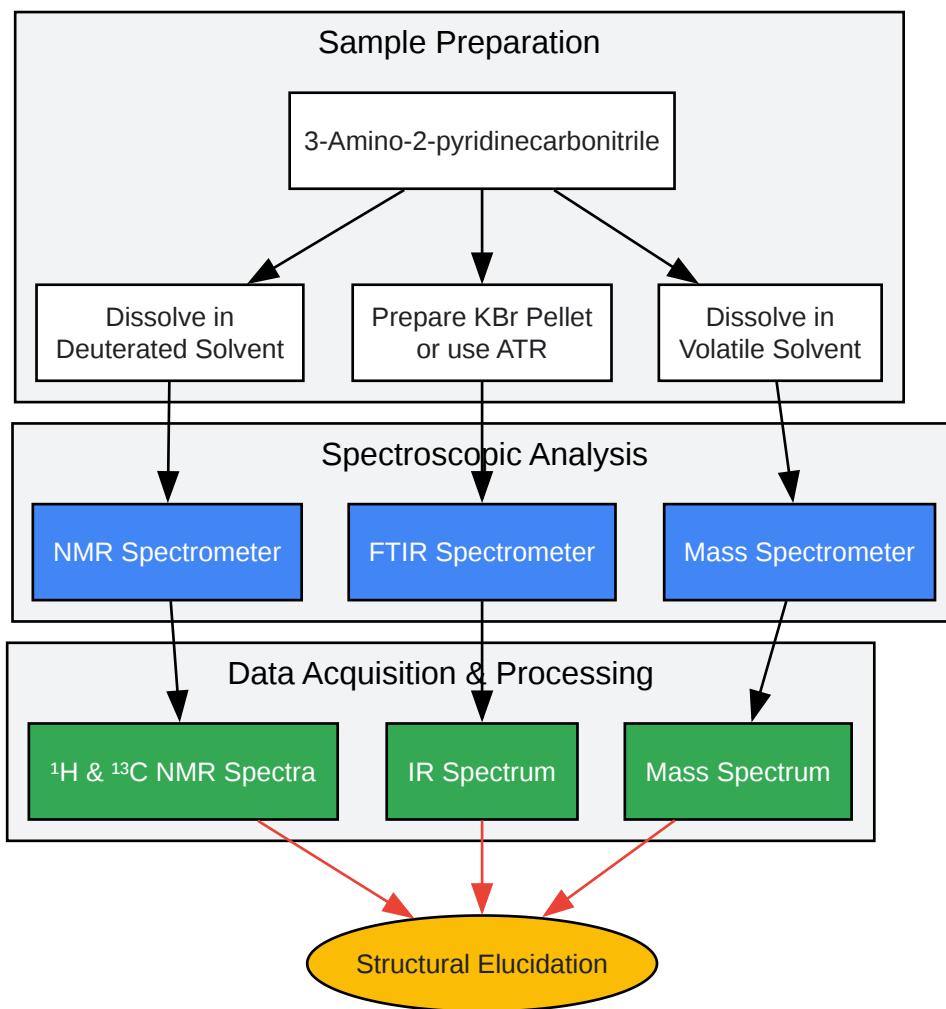
Mass Spectrometry

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole instrument, is used.^[5]
- Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules.^[6] Electron impact (EI) can also be used, which may provide fragmentation

information.[\[6\]](#)

- Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the ions is measured.

Infrared (IR) Spectroscopy


- Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[\[7\]](#)
Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.[\[7\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[\[8\]](#)
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm^{-1}).[\[9\]](#)
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[10\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ^1H NMR Acquisition: A standard proton experiment is run. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed. Due to the lower natural abundance of ^{13}C , more scans are typically required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of **3-Amino-2-pyridinecarbonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminopyridine-2-carbonitrile | C₆H₅N₃ | CID 577015 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-pyridinecarbonitrile CAS#: 42242-11-5 [amp.chemicalbook.com]
- 3. 3-Amino-2-pyridinecarbonitrile CAS#: 42242-11-5 [m.chemicalbook.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. zefsci.com [zefsci.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rtilab.com [rtilab.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Amino-2-pyridinecarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112612#spectroscopic-data-of-3-amino-2-pyridinecarbonitrile-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com